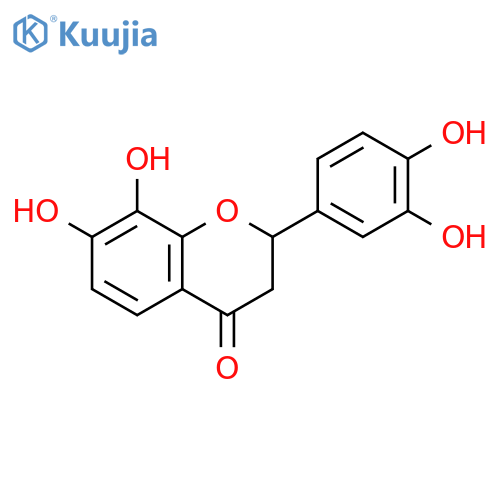

Cas no 489-73-6 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-)

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-

- MLS000863589

- BDBM50710

- HMS2270H21

- 489-73-6

- SMR000440774

- LMPK12140095

- ACon1_000988

- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one

- 2-[3,4-bis(oxidanyl)phenyl]-7,8-bis(oxidanyl)-2,3-dihydrochromen-4-one

- 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxychroman-4-one

- BRD-A28197774-001-01-1

- HY-N9909

- cid_12309904

- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one

- 3',4',7,8-Tetrahydroxyflavanone

- CS-0204008

- CHEMBL1505816

- 7,8,3',4'-tetrahydroxyflavanone

- MEGxp0_001313

- AKOS040763672

- (S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-4H-1-benzopyran-4-one

- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-chroman-4-one

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-

- TS-10163

- DA-49713

- G88961

-

- インチ: InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2

- InChIKey: ZPVNWCMRCGXRJD-UHFFFAOYSA-N

- ほほえんだ: Oc1ccc(cc1O)C1CC(=O)c2ccc(O)c(O)c2O1

計算された属性

- せいみつぶんしりょう: 288.06336

- どういたいしつりょう: 288.06338810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 107.22

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6769-5mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 5mg |

¥ 2380 | 2024-07-20 | |

| TargetMol Chemicals | TN6769-25mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 25mg |

¥ 5680 | 2024-07-20 | |

| TargetMol Chemicals | TN6769-1 mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 1mg |

¥ 1,298 | 2023-07-11 | |

| TargetMol Chemicals | TN6769-50 mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 50mg |

¥ 11,847 | 2023-07-11 | |

| TargetMol Chemicals | TN6769-2mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 2mg |

¥ 1490 | 2024-07-20 | |

| TargetMol Chemicals | TN6769-1mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 1mg |

¥ 1070 | 2024-07-20 | |

| Aaron | AR01X6CM-25mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 98% | 25mg |

$559.00 | 2025-02-12 | |

| TargetMol Chemicals | TN6769-100mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 100mg |

¥ 17315 | 2023-09-15 | |

| TargetMol Chemicals | TN6769-5 mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 99.77% | 5mg |

¥ 2,927 | 2023-07-11 | |

| Aaron | AR01X6CM-5mg |

7,8,3',4'-tetrahydroxyflavanone |

489-73-6 | 98% | 5mg |

$153.00 | 2025-02-12 |

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- 関連文献

-

Ghassan Al Hamoui Dit Banni,Rouba Nasreddine,Syntia Fayad,Phu Cao-Ngoc,Jean-Christophe Rossi,Laurent Leclercq,Hervé Cottet,Axel Marchal,Reine Nehmé Analyst 2021 146 1386

-

2. 214. The Chemistry of extractives from hardwoods. Part XI. The isolation of a diterpene ester (methyl vinhaticoate), and of 6 : 7 : 3′ : 4′-tetrahydroxyflavanone (plathymenin), and 2 : 4 : 5 : 3′ : 4′-pentahydroxychalkone (neoplathymenin), from Plathymenia reticulataF. E. King,T. J. King,K. G. Neill J. Chem. Soc. 1953 1055

-

Hongyu Li,Guangyu Xu,Dongmei Wu,Jinlian Li,Jiwen Cui,Jiguang Liu Food Funct. 2021 12 2531

-

4. 122. The chemistry of extractives from hardwoods. Part IV. Okanin and isookanin, the isomeric 2 : 3 : 4 : 3′ : 4′-pentahydroxychalkonesF. E. King,T. J. King J. Chem. Soc. 1951 569

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-に関する追加情報

Exploring the Multifaceted Properties and Applications of 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- (CAS No. 489-73-6)

The compound 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-, identified by its CAS No. 489-73-6, is a naturally occurring flavonoid derivative that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This unique molecule, often referred to in scientific literature by its structural features, belongs to the flavanone subclass and exhibits a range of fascinating properties that make it a subject of intense research in fields ranging from nutraceuticals to materials science.

Recent trends in scientific inquiry have shown growing interest in natural compounds with antioxidant properties, and this particular benzopyran-4-one derivative stands out as a prime candidate. Studies have demonstrated its remarkable free radical scavenging capabilities, which are attributed to the presence of multiple hydroxyl groups on its aromatic rings. The 3,4-dihydroxyphenyl (catechol) moiety, in particular, has been identified as a key structural element contributing to its redox activity. This characteristic has led researchers to explore its potential in addressing oxidative stress-related conditions, a topic that has seen exponential growth in public interest as evidenced by search engine analytics.

From a chemical perspective, the compound's structure features a 2,3-dihydro benzopyran core with additional hydroxylation at positions 7 and 8, creating a unique electronic configuration that influences its interaction with biological targets. The presence of these dihydroxy groups not only enhances its solubility profile but also contributes to its metal-chelating properties, a feature that has attracted attention in the development of functional materials. Current research hotspots, as reflected in academic search patterns, include investigations into its potential as a natural alternative to synthetic additives in various industrial applications.

The pharmacological potential of CAS No. 489-73-6 has become a particularly active area of investigation, with numerous studies examining its effects on cellular signaling pathways. Contemporary research questions frequently appearing in scientific databases focus on its possible modulatory effects on inflammation-related markers and its interaction with key enzymatic systems. These inquiries align with broader public health interests in natural compounds that might support metabolic health, as indicated by the surge in related consumer search terms.

In the realm of analytical chemistry, the characterization of this benzopyran-4-one derivative presents interesting challenges and opportunities. Advanced techniques such as HPLC-MS and NMR spectroscopy have been employed to study its stability and degradation patterns, topics that generate substantial discussion in professional forums. The compound's UV-visible absorption characteristics, stemming from its conjugated system, make it particularly suitable for certain types of photophysical studies, an aspect that has gained traction in materials science research circles.

From a commercial perspective, the growing demand for plant-derived bioactive compounds has positioned this 4H-1-Benzopyran-4-one derivative as a potentially valuable ingredient. Market analysis reveals increasing searches for natural alternatives in cosmetic formulations, where its antioxidant properties could offer benefits for skin health applications. However, challenges remain in optimizing its bioavailability and stability in various formulations, questions that frequently appear in patent literature and technical discussions.

The environmental fate of this compound has also emerged as a subject of scientific inquiry, particularly in the context of its natural occurrence and biodegradation. Studies examining its presence in various plant sources and its ecological roles reflect broader societal interests in sustainable chemistry and green technologies. These investigations often focus on the relationship between the compound's dihydroxy-phenyl substitutions and its environmental persistence.

Recent technological advancements have opened new possibilities for the production and modification of this flavonoid derivative. Biotechnological approaches, including microbial biosynthesis and enzymatic transformations, are being explored as alternatives to traditional extraction methods. These developments respond to the growing need for sustainable production methods, a concern frequently voiced in both academic and industrial settings.

Quality control aspects of CAS No. 489-73-6 represent another area of active research, with analytical method development being a consistent theme in published literature. The compound's purity assessment and standardization present specific challenges due to its structural similarity to other flavonoids, a technical issue that generates numerous method-oriented queries in scientific databases.

Looking toward future applications, researchers are investigating the potential of this benzopyran-4-one derivative in novel material science applications. Its ability to participate in electron transfer processes and its photochemical properties make it an interesting candidate for development of functional materials, an area that has seen growing interest as evidenced by publication trends and conference presentations.

In conclusion, 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- (CAS No. 489-73-6) represents a fascinating intersection of natural product chemistry and modern scientific inquiry. Its multifaceted properties continue to inspire research across multiple disciplines, addressing current scientific questions while opening new avenues for exploration. As understanding of this compound deepens, its potential applications are likely to expand, offering solutions to challenges in health, materials science, and sustainable technology.